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molecular formula C7H10N2O2 B8552657 3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one

3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one

Cat. No. B8552657
M. Wt: 154.17 g/mol
InChI Key: DEHNFZUAHDNZRN-UHFFFAOYSA-N
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Patent
US08962834B2

Procedure details

Methyl iodide (0.375 ml, 6 mmol) was added to a mixture of 1-(3-methyl-[1,2,4]oxadiazol-5-yl)-propan-2-one (0.84 g, 6 mmol) and potassium carbonate (4.15 g, 30 mmol) in acetoniotrile (8 mL), and the mixture was stirred at 20° C. for 12 h. Insoluble material was filtered off and the filtrate was diluted with dichloromethane. The solution was washed with 1 N hydrochloric acid and with brine, dried over sodium sulfate, and evaporated under reduced pressure. The residual oil was subjected to column chromatography on silica gel. Heptane/0-20% ethyl acetate eluted successively the title compound 3-methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one (181 mg, 18%), obtained as colorless oil, Rf 0.4 (SiO2, ethyl acetate/heptane 1:1), MS ISP (m/e): 169.1 [(M+H)+]; 3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one (296 mg, 3 2%), obtained as colorless oil, Rf 0.2 (SiO2, ethyl acetate/heptane 1:1), MS ISP (m/e): 155.1 [(M+H)+]; and 3-hydroxy-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one (204 mg, 20%), obtained as colorless oil, Rf 0.1 (SiO2, ethyl acetate/heptane 1:1),
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[CH3:3][C:4]1[N:8]=[C:7]([CH2:9][C:10](=[O:12])[CH3:11])[O:6][N:5]=1.[C:13](=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.CCCCCCC>[CH3:3][C:4]1[N:8]=[C:7]([CH:9]([CH3:13])[C:10](=[O:12])[CH3:11])[O:6][N:5]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCCC
Step Two
Name
Quantity
0.375 mL
Type
reactant
Smiles
CI
Name
Quantity
0.84 g
Type
reactant
Smiles
CC1=NOC(=N1)CC(C)=O
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was diluted with dichloromethane
WASH
Type
WASH
Details
The solution was washed with 1 N hydrochloric acid and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
Heptane/0-20% ethyl acetate eluted successively the title compound 3-methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one (181 mg, 18%)
CUSTOM
Type
CUSTOM
Details
obtained as colorless oil, Rf 0.4 (SiO2, ethyl acetate/heptane 1:1), MS ISP (m/e)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=NOC(=N1)C(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 296 mg
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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